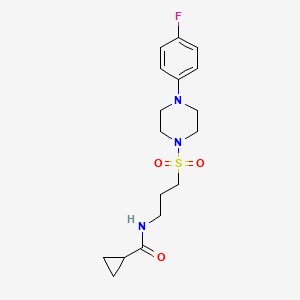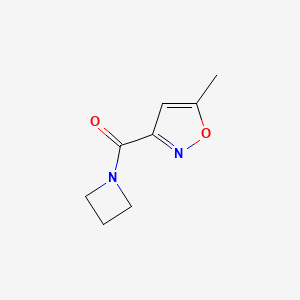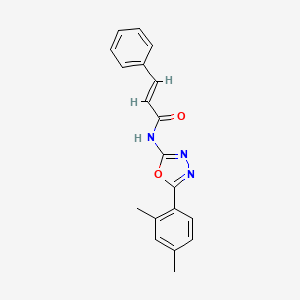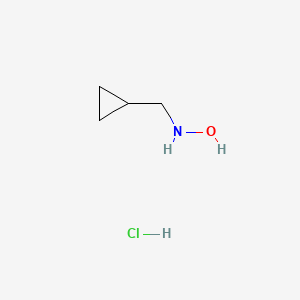![molecular formula C22H24ClN5O2 B2530564 3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923559-32-4](/img/structure/B2530564.png)
3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C22H24ClN5O2 . It is a derivative of imidazo[2,1-f]purine-2,4-dione .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves a multistep synthesis from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, treatment with a benzyl-amine in a 1:1 molar ratio in ethanol in the presence of a catalytic amount of anilinium hydrochloride to give the corresponding formamidine . Further steps involve cyclization, conversion to iminopurine, and reaction with diethoxymethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is based on the imidazo[2,1-f]purine core, which is a fused ring system consisting of an imidazole ring and a purine ring . The molecule also contains a cyclopentyl group and a chlorobenzyl group attached to the imidazo[2,1-f]purine core .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Mechanism of Action
Compounds structurally related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored for their potential therapeutic effects, particularly in the realm of mental health disorders. For instance, derivatives of this compound class have been evaluated for their antidepressant and anxiolytic properties through their interaction with serotonin receptors and phosphodiesterase inhibitors. Notably, certain derivatives demonstrated significant potential as antidepressants in animal models, suggesting a promising avenue for developing new treatments for mood disorders (Zagórska et al., 2016), (Zagórska et al., 2015).
Adenosine Receptor Antagonism
Research into the adenosine receptor antagonistic properties of imidazo[2,1-f]purine derivatives has unveiled their potential in modulating various physiological processes. Selective A(3) adenosine receptor antagonists containing a xanthine core have been identified, with modifications at the 1-, 3-, and 8-positions improving potency and hydrophilicity. This area of research holds implications for the development of new therapeutic agents that target the adenosine receptor pathways (Baraldi et al., 2008).
Enzyme Inhibition for Therapeutic Applications
The exploration of enzyme inhibitors based on imidazo[2,1-f]purine derivatives has provided insights into novel therapeutic strategies. For example, compounds with the xanthine scaffold have shown potential as dual-target-directed ligands, offering antagonistic activity against A2A adenosine receptors and inhibitory effects on monoamine oxidase B. This dual-target approach suggests a promising strategy for treating neurodegenerative diseases, highlighting the versatility of these compounds in addressing complex disorders (Załuski et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of imidazo[2,1-f]purine derivatives have been crucial in understanding their potential applications. Studies focusing on the synthesis of various derivatives and their binding affinities offer a foundation for developing new compounds with enhanced therapeutic potential. Through molecular modeling and pharmacological evaluations, researchers have identified key structural features that contribute to their activity, laying the groundwork for future drug development (Zagórska et al., 2015), (Baraldi et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c1-13-14(2)28-18-19(24-21(28)27(13)17-9-4-5-10-17)25(3)22(30)26(20(18)29)12-15-7-6-8-16(23)11-15/h6-8,11,17H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGVJFSLUQHNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)
![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)


![6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2530493.png)
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)
![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)


![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)
